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molecular formula C10H14O B8744597 1-Methoxy-3-phenylpropane CAS No. 2046-33-5

1-Methoxy-3-phenylpropane

Cat. No. B8744597
M. Wt: 150.22 g/mol
InChI Key: FWJPBLZTIQGEGB-UHFFFAOYSA-N
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Patent
US04564694

Procedure details

In 600 ml of CH3OH was dissolved 20 g of Na, and 120 g of 3-bromopropylbenzene was added dropwise with heating under reflux. After aging under reflux for 6 hours, the reaction solution was poured into 2 liters of ice water, and the separated oil layer was extracted with benzene. The benzene was distilled off, after which the residue was distilled under reduced pressure to obtain 3-methoxypropylbenzene. The boiling point of this compound was 96°-98° C/15 mmHg.
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:11][OH:12]>>[CH3:11][O:12][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Na
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
120 g
Type
reactant
Smiles
BrCCCC1=CC=CC=C1
Name
Quantity
600 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the separated oil layer was extracted with benzene
DISTILLATION
Type
DISTILLATION
Details
The benzene was distilled off
DISTILLATION
Type
DISTILLATION
Details
after which the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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